N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
説明
This compound is a benzothiazole derivative featuring a 6-methyl substitution on the benzothiazole core, linked via a sulfanyl acetamide bridge to a triazolopyridazine scaffold bearing a pyridin-2-yl substituent. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . The sulfanyl (thioether) linkage introduces conformational flexibility and may influence metabolic stability compared to oxygen-based ethers.
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS2/c1-12-5-6-15-16(10-12)30-19(22-15)23-18(28)11-29-20-25-24-17-8-7-14(26-27(17)20)13-4-2-3-9-21-13/h2-10H,11H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHKNIUZTNJGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and synthesized findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Benzothiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Triazolo-pyridazine structure : Offers potential for interaction with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole and triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under consideration has not been extensively tested in isolation; however, related compounds have demonstrated minimal inhibitory concentrations (MIC) in the low µg/mL range against various pathogens .
Anticancer Activity
The anticancer potential of similar benzothiazole derivatives has been well-documented. Studies have reported that compounds with structural similarities to this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .
The proposed mechanisms include:
- Inhibition of DNA gyrase : Certain triazole derivatives inhibit bacterial DNA gyrase, which is crucial for DNA replication .
- Induction of apoptosis : Compounds may trigger apoptotic pathways in cancer cells through various signaling cascades.
Study 1: Antimicrobial Efficacy
A study evaluated a series of benzothiazole derivatives against S. aureus and found that modifications at the benzothiazole ring significantly enhanced antibacterial activity. The compound is hypothesized to follow a similar trend due to its structural components .
Study 2: Anticancer Potential
In vitro assays on triazole-containing compounds revealed IC50 values ranging from 0.25 to 8 µg/mL against S. aureus GryB and S. pyogenes ParE mutants. This suggests that the compound may possess a comparable efficacy profile against cancer cells .
Data Summary
類似化合物との比較
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related benzothiazole and triazole-containing derivatives.
Table 1: Comparative Analysis of Structural and Functional Features
Notes on Comparison:
Structural Diversity: The target compound’s triazolopyridazine core differs from the tetrahydrobenzothieno-triazolopyrimidine in Compound 10a , which introduces steric and electronic variations. The pyridin-2-yl group may enhance solubility compared to phenyl substituents.
Synthetic Efficiency :
- Compound 10a is synthesized in 68–74% yield via nucleophilic substitution under mild conditions (K₂CO₃, acetone) . The target compound likely follows a similar pathway, but yields depend on the reactivity of the pyridinyl-triazolopyridazine intermediate.
Bioactivity :
- Benzothiazole derivatives with triazole or piperazine linkers exhibit anticancer activity via mechanisms such as topoisomerase inhibition or apoptosis induction . The pyridinyl group in the target compound could improve target selectivity, though experimental validation is required.
Research Findings and Implications
- Anticancer Potential: The benzothiazole-triazole pharmacophore is a validated scaffold in oncology. The target compound’s pyridinyl-triazolopyridazine system could target kinases (e.g., EGFR or VEGFR) due to its planar heterocyclic arrangement .
- Synthetic Scalability : The use of K₂CO₃ as a base in aprotic solvents (acetone/acetonitrile) is a robust method for sulfanyl acetamide formation, though purification challenges may arise with complex heterocycles .
- Knowledge Gaps: Direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize assays comparing its potency with analogs like Compound 10a and the piperazine-linked derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
